Enantiomeric Identity: (R)- vs. (S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine
The target compound is the defined (R)-enantiomer (CAS 1344970-46-2), as confirmed by the canonical SMILES C[C@@H](N)C1CC2CCC1O2 and InChI stereochemistry t5- . The (S)-enantiomer (CAS 1344972-94-6) is a distinct chemical entity with opposite configuration at the α-carbon . In the broader 7-oxabicyclo[2.2.1]heptane class, enantiomers exhibit markedly different pharmacology: Sprague et al. demonstrated that among 16 chiral isomers of 7-oxabicyclo[2.2.1]heptane TXA2/PGH2 analogues, enantiomers possessing the α-heterocycle were generally more potent than their mirror-image isomers, with some enantiomeric pairs showing complete inversion of agonist/antagonist functional activity [1].
| Evidence Dimension | Stereochemical configuration at α-carbon of ethanamine side chain |
|---|---|
| Target Compound Data | (R)-configuration: C[C@@H](N)—; 4 asymmetric atoms; single enantiomer, 98% purity |
| Comparator Or Baseline | (S)-enantiomer: C[C@H](N)—; opposite configuration at stereocenter; CAS 1344972-94-6 |
| Quantified Difference | Opposite absolute configuration; cross-class evidence shows enantiomeric pairs in this scaffold can exhibit potency differences and functional activity inversion (agonist vs. antagonist) [1] |
| Conditions | Stereochemical assignment by Canonical SMILES and InChI (Fluorochem datasheet) ; pharmacological enantiomer comparison from human platelet and smooth muscle assays (Sprague et al., 1985) [1] |
Why This Matters
For asymmetric synthesis and chiral SAR programs, specification of the (R)-enantiomer is mandatory; substitution with the (S)-enantiomer or a racemate introduces the opposite chiral sense and can invert or abolish biological activity.
- [1] Sprague, P. W., Heikes, J. E., Gougoutas, J. Z., Malley, M. F., Harris, D. N., & Greenberg, R. Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2. Journal of Medicinal Chemistry, 1985, 28(11), 1580–1590. PMID: 4067988. View Source
